molecular formula C13H14F3NO B12858012 1-Benzyl-3-(trifluoroacetyl)pyrrolidine

1-Benzyl-3-(trifluoroacetyl)pyrrolidine

Cat. No.: B12858012
M. Wt: 257.25 g/mol
InChI Key: OAYADUDYLHJCBQ-UHFFFAOYSA-N
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Description

1-Benzyl-3-(trifluoroacetyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. The presence of a trifluoroacetyl group and a benzyl group attached to the pyrrolidine ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl-3-(trifluoroacetyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of 1-benzylpyrrolidine with trifluoroacetic anhydride. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a base such as pyridine to neutralize the by-products.

Reaction Scheme:

1-Benzylpyrrolidine+Trifluoroacetic anhydrideThis compound\text{1-Benzylpyrrolidine} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} 1-Benzylpyrrolidine+Trifluoroacetic anhydride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions, such as temperature and pressure, to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(trifluoroacetyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the trifluoroacetyl group or to reduce other functional groups present in the molecule.

    Substitution: The benzyl group or the trifluoroacetyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce a simpler alkane or alcohol.

Scientific Research Applications

1-Benzyl-3-(trifluoroacetyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Medicine: Research into potential therapeutic applications, such as its use in the development of new drugs, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(trifluoroacetyl)pyrrolidine involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The benzyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-3-(trifluoroacetamido)pyrrolidine
  • 1-Benzyl-3-(trifluoromethyl)pyrrolidine
  • 1-Benzyl-3-(trifluoromethyl)phenoxy)pyrrolidine

Comparison

Compared to these similar compounds, 1-benzyl-3-(trifluoroacetyl)pyrrolidine is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical and biological properties. This group can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in various research applications.

Properties

Molecular Formula

C13H14F3NO

Molecular Weight

257.25 g/mol

IUPAC Name

1-(1-benzylpyrrolidin-3-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C13H14F3NO/c14-13(15,16)12(18)11-6-7-17(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2

InChI Key

OAYADUDYLHJCBQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1C(=O)C(F)(F)F)CC2=CC=CC=C2

Origin of Product

United States

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